molecular formula C15H21N3O4S B2791559 N1-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-isobutyloxalamide CAS No. 1105227-42-6

N1-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-isobutyloxalamide

Cat. No.: B2791559
CAS No.: 1105227-42-6
M. Wt: 339.41
InChI Key: DIRZMAGCQUIYCW-UHFFFAOYSA-N
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Description

N’-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-(2-methylpropyl)oxamide is a compound that features a thiazolidine ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms

Chemical Reactions Analysis

N’-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-(2-methylpropyl)oxamide can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like nitric acid for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

N’-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-(2-methylpropyl)oxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-(2-methylpropyl)oxamide involves its interaction with molecular targets in biological systems. The thiazolidine ring can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

N’-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-(2-methylpropyl)oxamide can be compared with other thiazolidine derivatives, such as:

The uniqueness of N’-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-(2-methylpropyl)oxamide lies in its specific substitution pattern and the presence of the oxamide group, which may confer distinct biological and chemical properties .

Properties

IUPAC Name

N'-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-(2-methylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O4S/c1-11(2)10-16-14(19)15(20)17-12-5-3-6-13(9-12)18-7-4-8-23(18,21)22/h3,5-6,9,11H,4,7-8,10H2,1-2H3,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIRZMAGCQUIYCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C(=O)NC1=CC(=CC=C1)N2CCCS2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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